molecular formula C20H18N4O4 B12310047 4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

Cat. No.: B12310047
M. Wt: 378.4 g/mol
InChI Key: HOPXMBBEYJTPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through various synthetic routes, including the use of azidation reagents such as sodium azide .

Industrial Production Methods: Industrial production methods for cis-4-Azido-N-Fmoc-D-proline are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of cis-4-Azido-N-Fmoc-D-proline primarily involves its reactivity due to the azide group. This group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in various chemical and biological applications .

Comparison with Similar Compounds

Uniqueness: cis-4-Azido-N-Fmoc-D-proline is unique due to its specific configuration and the presence of both the Fmoc protecting group and the azide functional group. This combination makes it particularly useful in the synthesis of complex peptides and in click chemistry applications .

Properties

IUPAC Name

4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPXMBBEYJTPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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